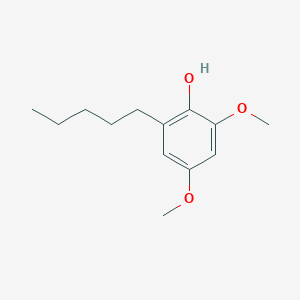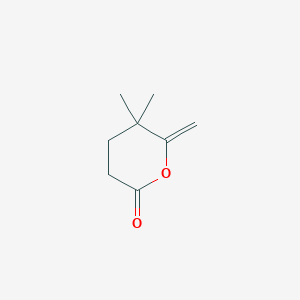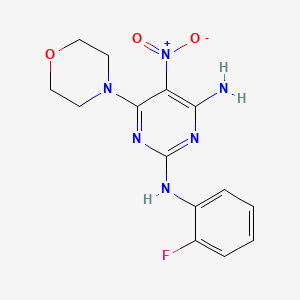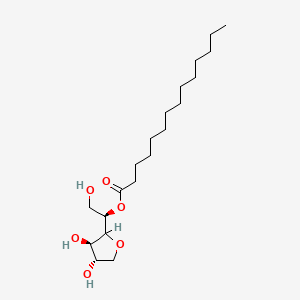
4,5-Dihydroxy-1-phenylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxy-1-phenylimidazolidin-2-one is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its imidazolidinone ring structure, which is substituted with hydroxyl groups at the 4 and 5 positions and a phenyl group at the 1 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4,5-Dihydroxy-1-phenylimidazolidin-2-one involves the three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum’s acid . This reaction typically proceeds under mild conditions and results in the formation of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which can be further hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic synthesis methods. Recent advances in catalytic synthesis have focused on the use of metal catalysis, organocatalysis, and carbonylation reactions to efficiently produce imidazolidin-2-one derivatives . These methods aim to improve yield, reduce reaction times, and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydroxy-1-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and substituted phenyl derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
4,5-Dihydroxy-1-phenylimidazolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5-Dihydroxy-1-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and imidazolidinone ring allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, reduction of bacterial growth, and other therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Imino-1-phenylimidazolidin-2-one: A structural analog with similar biological activity.
5-Hydroxy-1-phenylimidazolidin-2-one: Another analog with anti-inflammatory properties.
Uniqueness
4,5-Dihydroxy-1-phenylimidazolidin-2-one is unique due to the presence of two hydroxyl groups, which enhance its reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
98953-19-6 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
4,5-dihydroxy-1-phenylimidazolidin-2-one |
InChI |
InChI=1S/C9H10N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,10,14) |
Clave InChI |
ODDHCBMEQHQYMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C(NC2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)
![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)




![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)



